4-(4-phenylphenyl)phenol
Overview
Description
Preparation Methods
4-(4-Phenylphenyl)phenol can be synthesized through various methods. One common synthetic route involves the Suzuki coupling of phenylboronic acid with 4-iodophenol in the presence of 10% palladium on carbon and potassium carbonate . Another method includes the separation of byproducts of phenol production by sulfonation, followed by distillation and crystallization . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
4-(4-Phenylphenyl)phenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important in various biological processes.
Reduction: Quinones derived from this compound can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Polymerization: It undergoes enzymatic polymerization to form polymers characterized by matrix-assisted laser desorption ionization time-of-flight mass spectrometry.
Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents for reduction, and various electrophiles for substitution reactions . The major products formed from these reactions include quinones, hydroquinones, and substituted phenols .
Scientific Research Applications
4-(4-Phenylphenyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-phenylphenyl)phenol involves its interaction with various molecular targets and pathways. As a phenol, it can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis . It can also undergo enzymatic polymerization, forming polymers that have specific applications in materials science . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Phenylphenyl)phenol is similar to other phenolic compounds such as 4-hydroxybiphenyl and 4-biphenylol . it is unique due to its specific structure, which allows for distinct chemical reactivity and applications. Similar compounds include:
4-Hydroxybiphenyl: Another phenol analog of biphenyl with similar properties and applications.
4-Biphenylol: A compound with a similar structure but different reactivity and uses.
Properties
IUPAC Name |
4-(4-phenylphenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUKCIVQVBVCCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308702 | |
Record name | [1,1′:4′,1′′-Terphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13041-65-1 | |
Record name | [1,1′:4′,1′′-Terphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13041-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′:4′,1′′-Terphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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